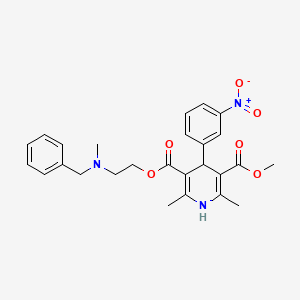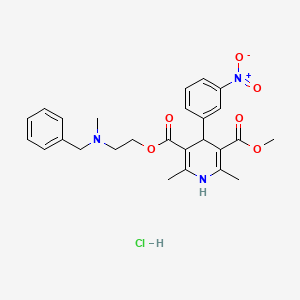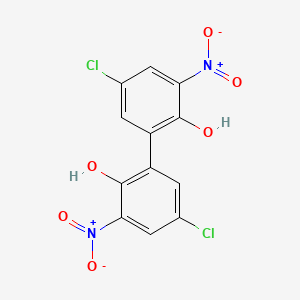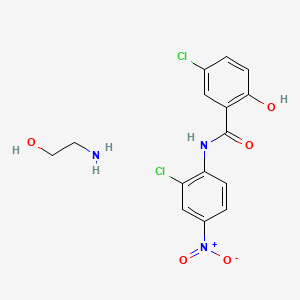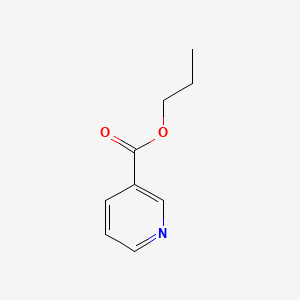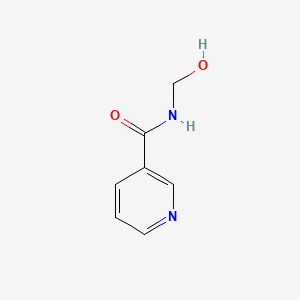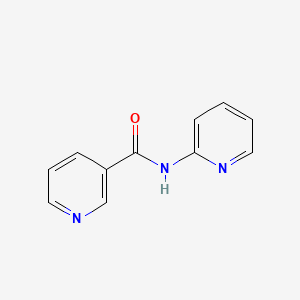
Ratjadon
Overview
Description
Ratjadon is a natural product found in Sorangium cellulosum . It has the molecular formula C28H40O5 and a molecular weight of 456.6 g/mol . It is known for its antifungal activity .
Synthesis Analysis
The first total synthesis of Ratjadone was achieved using a highly convergent approach, joining three subunits together with a Wittig olefination and a selective Heck reaction as the pivotal steps . An improved synthesis utilizing a modified vinyl iodide was reported, which shortens the synthesis by two steps .Molecular Structure Analysis
This compound’s molecular structure is complex, with multiple functional groups. Its IUPAC name is (2R)-2-[(1E,3Z,5R,7E,9E,11R)-11-hydroxy-11-[(2S,4R,5S,6S)-4-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-2-yl]-3,5,7-trimethylundeca-1,3,7,9-tetraenyl]-2,3-dihydropyran-6-one .Chemical Reactions Analysis
The synthesis of Ratjadone involves several key reactions, including a Wittig olefination, a selective Heck reaction, and an aldol reaction . These reactions are pivotal in the synthesis process and allow for the creation of a variety of structural analogues .Scientific Research Applications
Antifungal Properties
Ratjadone, derived from Sorangium cellulosum (Myxobacteria), has been identified as a potent antifungal compound. It was found to inhibit the growth of phytopathogenic fungi, particularly species of Oomycetes, at very low concentrations, demonstrating a narrow but significant antibiotic spectrum (Gerth et al., 1995).
Inhibition of Nuclear Export
Ratjadones, including Ratjadone A and its derivatives (B, C, and D), were shown to inhibit nuclear export by blocking CRM1/exportin 1. This action results in increased nuclear size and the inhibition of the export of leucine-rich nuclear export signal (LR-NES) containing proteins across different cell lines. This mechanism is similar to that of the polyketide leptomycin B, suggesting ratjadones as a new class of natural compounds that inhibit cellular proliferation by obstructing nuclear export (Köster et al., 2003).
Potential in HIV Infection Treatment
Ratjadone A has been evaluated for its efficacy against HIV infection, demonstrating inhibition in vitro in a dose-dependent manner with EC50 values in the nanomolar range. The compound specifically targets the Rev/CRM1-mediated nuclear export pathway, which is crucial for the nuclear export of unspliced and partially spliced HIV-1 mRNA. Despite its potent anti-HIV activity, its application is limited due to toxic effects, highlighting the need for further research on ratjadone derivatives (Fleta-Soriano et al., 2014).
Synthetic Studies
The synthesis of ratjadone and its structural analogs has been a subject of interest to understand its biological mechanisms better and explore potential therapeutic applications. The first total synthesis of ratjadone provided a way to study its biological importance further and allowed for the synthesis of structural analogues for biological target identification (Bhatt et al., 2001).
Mechanism of Action
Target of Action
Ratjadon, a myxobacterial metabolite, primarily targets the CRM1/Exportin1 protein in host cells . CRM1/Exportin1 is a host protein that recognizes a leucine-rich nuclear export signal (NES) in the HIV Rev protein, mediating the nuclear export of unspliced and partially spliced HIV-1 mRNA . This makes the CRM1-Rev complex an attractive target for the development of new antiviral drugs .
Mode of Action
This interaction inhibits the Rev/CRM1-mediated nuclear export pathway . The inhibitory effect of this compound occurs around 12 hours post-infection and is specific for the Rev/CRM1-mediated nuclear export pathway .
Biochemical Pathways
This compound affects the Rev/CRM1-mediated nuclear export pathway . This pathway is responsible for the nuclear export of unspliced and partially spliced HIV-1 mRNA . By inhibiting this pathway, this compound prevents the transfer of these mRNAs to the cytoplasm, thereby inhibiting the subsequent translation of HIV structural proteins and encapsidation .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of HIV infection in vitro in a dose-dependent manner . It also causes changes in yeast morphology, with cells becoming elongated and sometimes beginning to branch like a fungal mycelium .
Action Environment
It’s worth noting that the production of this compound by the myxobacterium sorangium cellulosum can be influenced by environmental conditions, such as the composition of the growth medium
Biochemical Analysis
Biochemical Properties
Ratjadon interacts with various enzymes and proteins in biochemical reactions . It has been found to bind quantitatively to the adsorber resin XAD-16, which is added to the medium at the beginning of fermentation .
Cellular Effects
This compound has been shown to have an inhibitory effect on tumor cells . It causes a cell cycle arrest in the G1-phase through activation of the cyclin-dependent kinase inhibitor p21 . This effect was observed at nanomolar concentrations .
Molecular Mechanism
This compound exerts its effects at the molecular level by activating the expression of p21 . This protein acts as an inhibitor of a cyclin-dependent kinase which regulates the checkpoint from the G1- to the M-phase .
Temporal Effects in Laboratory Settings
It has been observed that this compound causes a dramatic decrease in cell density but no reaction towards their vitality .
Dosage Effects in Animal Models
Preliminary studies have shown that this compound has a significant effect on tumor cells at nanomolar concentrations .
properties
IUPAC Name |
(2R)-2-[(1E,3Z,5R,7E,9E,11R)-11-hydroxy-11-[(2S,4R,5S,6S)-4-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-2-yl]-3,5,7-trimethylundeca-1,3,7,9-tetraenyl]-2,3-dihydropyran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O5/c1-6-9-26-22(5)25(30)18-27(33-26)24(29)12-7-10-19(2)16-21(4)17-20(3)14-15-23-11-8-13-28(31)32-23/h6-10,12-15,17,21-27,29-30H,11,16,18H2,1-5H3/b9-6+,12-7+,15-14+,19-10+,20-17-/t21-,22+,23-,24-,25-,26+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYGMWMWJUFODP-AYFTZVAISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1C(C(CC(O1)C(C=CC=C(C)CC(C)C=C(C)C=CC2CC=CC(=O)O2)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/[C@H]1[C@H]([C@@H](C[C@H](O1)[C@@H](/C=C/C=C(\C)/C[C@@H](C)/C=C(/C)\C=C\[C@H]2CC=CC(=O)O2)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901043876 | |
| Record name | Ratjadon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901043876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
163564-92-9 | |
| Record name | Ratjadon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163564929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ratjadon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901043876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




